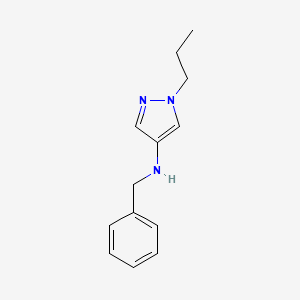
N-benzyl-1-propyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-1-propil-1H-pirazol-4-amina: es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son anillos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto se caracteriza por la presencia de un grupo bencilo unido al átomo de nitrógeno en la posición 1, un grupo propilo en la posición 1 y un grupo amina en la posición 4. La estructura única de la N-bencil-1-propil-1H-pirazol-4-amina la convierte en un tema de interés para la investigación en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la N-bencil-1-propil-1H-pirazol-4-amina típicamente involucra la ciclación de precursores apropiados. Un método común es la reacción de la bencilhidracina con la 1-propil-3-oxo-butan-1-ona en condiciones ácidas para formar el anillo de pirazol. La reacción se lleva a cabo generalmente en un solvente como etanol o metanol a temperaturas elevadas. El producto resultante se purifica luego mediante técnicas como la recristalización o la cromatografía .
Métodos de producción industrial: La producción industrial de N-bencil-1-propil-1H-pirazol-4-amina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede hacer que la producción industrial sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones: La N-bencil-1-propil-1H-pirazol-4-amina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse usando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para obtener derivados reducidos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones se realizan generalmente en solventes como etanol o tetrahidrofurano.
Principales productos formados:
Oxidación: Formación de N-bencil-1-propil-1H-pirazol-4-ona.
Reducción: Formación de derivados de N-bencil-1-propil-1H-pirazol-4-amina con grupos funcionales reducidos.
Sustitución: Formación de derivados de pirazol sustituidos con diferentes grupos funcionales en la posición de la amina.
Aplicaciones Científicas De Investigación
La N-bencil-1-propil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se explora su potencial terapéutico para el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de la N-bencil-1-propil-1H-pirazol-4-amina involucra su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
Compuestos similares:
- N-bencil-1-propil-1H-pirazol-3-amina
- 1-propil-1H-pirazol-4-amina
- N-bencil-1H-pirazol-4-amina
Comparación:
- N-bencil-1-propil-1H-pirazol-4-amina vs. N-bencil-1-propil-1H-pirazol-3-amina: Ambos compuestos tienen estructuras similares, pero la posición del grupo amina difiere. Esta diferencia puede conducir a variaciones en su reactividad y actividad biológica .
- N-bencil-1-propil-1H-pirazol-4-amina vs. 1-propil-1H-pirazol-4-amina: La presencia del grupo bencilo en la N-bencil-1-propil-1H-pirazol-4-amina aumenta su lipofilicidad y potenciales interacciones con objetivos hidrofóbicos .
- N-bencil-1-propil-1H-pirazol-4-amina vs. N-bencil-1H-pirazol-4-amina: La adición del grupo propilo en la N-bencil-1-propil-1H-pirazol-4-amina puede influir en sus propiedades estéricas y afinidad de unión a objetivos moleculares .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-benzyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3 |
Clave InChI |
GRFMSDHEZMJKFM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


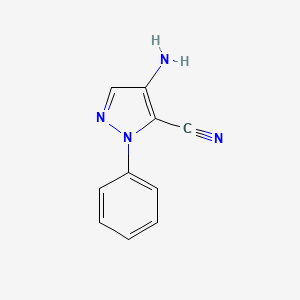
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
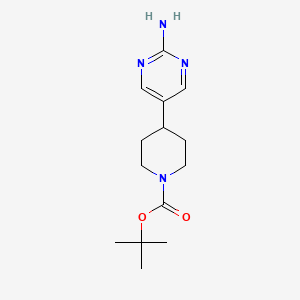
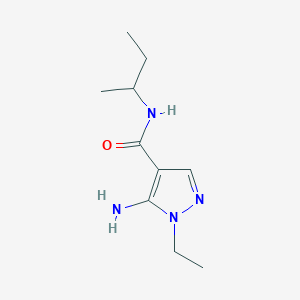
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
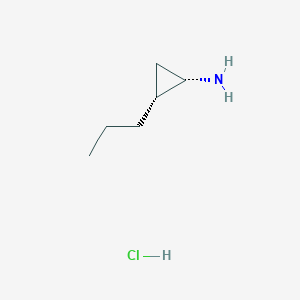
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
